

8-Fluoro-2,3-dimethylquinolin-4-ol crystal structure analysis

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Compound of Interest

Compound Name: 8-Fluoro-2,3-dimethylquinolin-4-ol

Cat. No.: B1465670

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An in-depth analysis of the crystal structure of **8-Fluoro-2,3-dimethylquinolin-4-ol** is not publicly available in the reviewed scientific literature. However, a detailed crystallographic study has been conducted on a closely related derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and crystal structure analysis of this derivative, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is based on the findings published by Shang et al. in their 2023 study on novel fluorinated quinoline analogs.

Synthesis and Crystallization

The synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate involves a multi-step process. The foundational structure of fluorinated quinoline analogs is synthesized using Tebufloquin as the lead compound, with 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials.

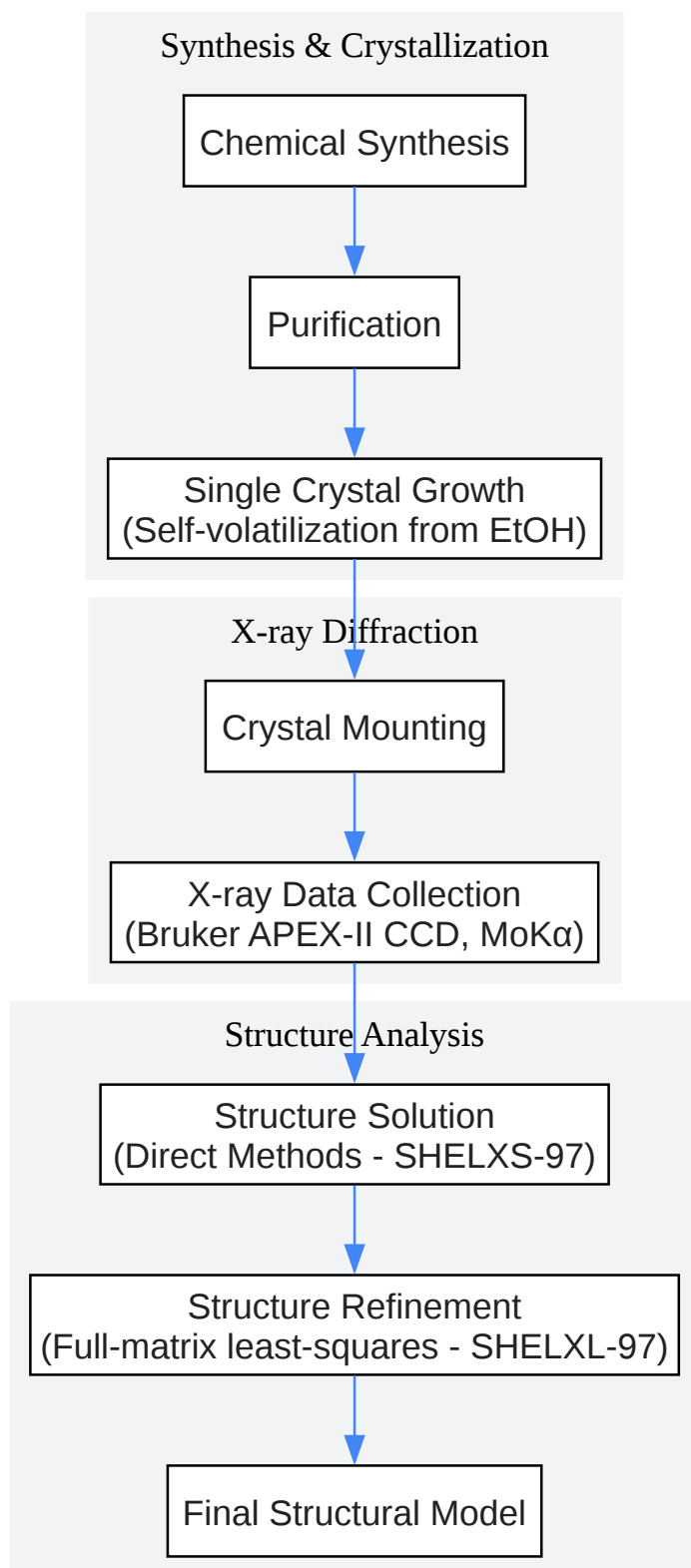
For the specific derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (designated as compound 2b in the study), single crystals suitable for X-ray diffraction were obtained by the slow self-volatilization of an ethanol (EtOH) solution at room temperature. A colorless crystal with dimensions of 0.36 mm × 0.28 mm × 0.18 mm was selected for the analysis.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following protocol outlines the methodology employed:

- **Crystal Mounting:** A suitable single crystal of the compound was mounted on a Bruker APEX-II CCD diffractometer.
- **X-ray Source:** The diffractometer was equipped with a graphite-monochromatic Molybdenum K α (MoK α) radiation source ($\lambda = 0.71073 \text{ \AA}$).
- **Data Collection:** Diffraction data was collected at a controlled temperature. The data collection strategy involved a series of ω and ϕ scans to ensure a complete and redundant dataset.
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods with the SHELXS-97 software. The structure was then refined by full-matrix least-squares on F^2 using the SHELXL-97 software package.

Below is a diagram illustrating the experimental workflow for the crystal structure analysis.



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Crystal Structure Analysis Workflow

Data Presentation: Crystallographic Data

The crystallographic data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate provides detailed information about its solid-state structure. The key parameters from the single-crystal X-ray diffraction analysis are summarized in the tables below.

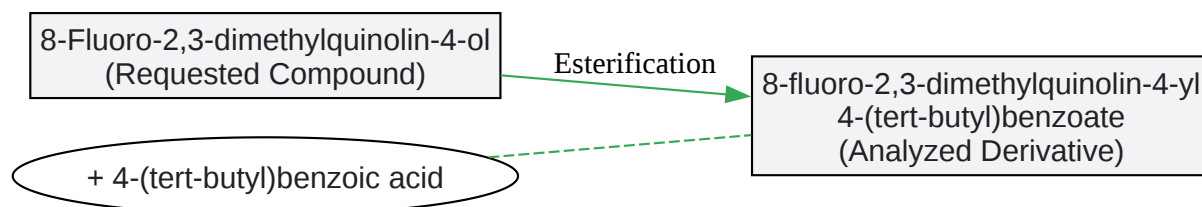
Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₂₂ H ₂₂ FNO ₂
Formula Weight	351.41
Temperature	296(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	14.135(3) Å
b	8.4112(17) Å
c	15.861(3) Å
α	90°
β	99.18(3)°
γ	90°
Volume	1862.3(6) Å ³
Z	4
Calculated Density	1.253 Mg/m ³
Absorption Coefficient	0.086 mm ⁻¹
F(000)	744
Data Collection	
Theta range for data collection	2.29 to 25.00°
Index ranges	-16 ≤ h ≤ 16, -9 ≤ k ≤ 9, -18 ≤ l ≤ 18
Reflections collected	9965
Independent reflections	3274 [R(int) = 0.0284]

Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3274 / 0 / 239
Goodness-of-fit on F ²	1.040
Final R indices [I>2sigma(I)]	R ₁ = 0.0461, wR ₂ = 0.1197
R indices (all data)	R ₁ = 0.0594, wR ₂ = 0.1306
Largest diff. peak and hole	0.201 and -0.210 e.Å ⁻³

Structural Relationship

The analyzed compound is an ester derivative of the requested **8-Fluoro-2,3-dimethylquinolin-4-ol**. The core quinoline structure is maintained, with the hydroxyl group at the 4-position being esterified with 4-(tert-butyl)benzoic acid. The following diagram illustrates this structural relationship.



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Structural relationship diagram.

Biological Activity

The study by Shang et al. (2023) also investigated the antifungal activity of a series of these novel fluorinated quinoline analogs. The bioassay results indicated that these quinoline derivatives, including the structurally characterized compound, exhibited good antifungal activity against various phytopathogenic fungi. This suggests that the **8-fluoro-2,3-dimethylquinolin-4-ol** scaffold is a promising starting point for the development of new antifungal agents.

In conclusion, while the crystal structure of **8-Fluoro-2,3-dimethylquinolin-4-ol** remains to be determined, the detailed analysis of its 4-(tert-butyl)benzoate ester provides significant crystallographic data and insights into the solid-state conformation of this class of compounds. This information is valuable for further research in medicinal chemistry and drug design, particularly in the development of new antifungal agents.

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